2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound with significant potential in pharmaceutical research. It is characterized by a unique molecular structure that integrates multiple heterocyclic systems, making it a subject of interest for various biological applications. The compound's molecular formula is and its molecular weight is approximately 395.398 g/mol .
This compound is classified as a heterocyclic organic compound due to the presence of multiple rings containing nitrogen and oxygen atoms. It is categorized under triazoles and benzoxazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The compound's unique structure suggests potential applications in drug development.
The synthesis of 2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions that build the complex structure from simpler precursors.
Key Steps in Synthesis:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
The molecular structure of 2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one can be represented using various chemical notation systems:
InChI Key: JJZGGLYWJBJICU-UHFFFAOYSA-N
Canonical SMILES: C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC5=C(O4)C=CC(=C5)F
The structure features:
The compound's reactivity can be attributed to various functional groups present within its structure. Notable reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for this compound involves interactions at the molecular level with specific biological targets such as enzymes or receptors. The presence of both triazole and benzoxazole rings suggests:
Experimental data from pharmacological studies would be necessary to elucidate the precise mechanism.
The physical properties of 2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one include:
Chemical properties include:
Analytical methods such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity levels.
This compound has potential applications in various scientific fields:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1